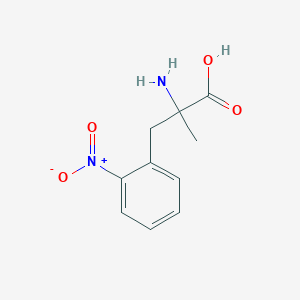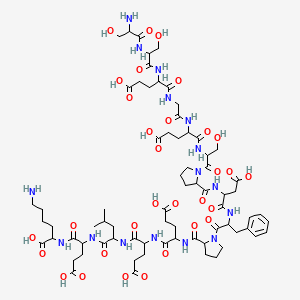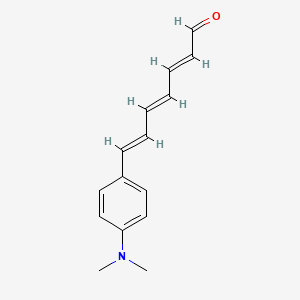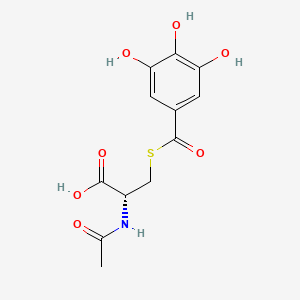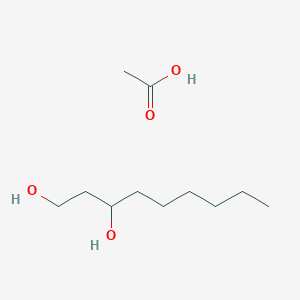
1,3-Nonanediol, 1-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Nonanediol, 1-acetate is an organic compound with the molecular formula C11H22O3 and a molecular weight of 202.29 g/mol . It is a derivative of nonanediol, where one of the hydroxyl groups is acetylated. This compound is known for its applications in various fields, including flavors and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Nonanediol, 1-acetate can be synthesized through the esterification of 1,3-nonanediol with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst such as sulfuric acid or pyridine to proceed efficiently. The reaction conditions often involve refluxing the reactants in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization helps in obtaining a high-purity product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Nonanediol, 1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetate group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products:
Oxidation: Nonanoic acid or nonanone.
Reduction: 1,3-Nonanediol.
Substitution: Various substituted nonanediol derivatives.
Scientific Research Applications
1,3-Nonanediol, 1-acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Widely used in the flavors and fragrances industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1,3-Nonanediol, 1-acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid and 1,3-nonanediol, which can further participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
1,3-Nonanediol: The parent compound without the acetate group.
1,2-Nonanediol: A structural isomer with hydroxyl groups at different positions.
1,3-Decanediol: A homologous compound with a longer carbon chain.
Comparison: 1,3-Nonanediol, 1-acetate is unique due to the presence of the acetate group, which imparts distinct chemical and physical properties. Compared to 1,3-nonanediol, it has different reactivity and applications, particularly in the flavors and fragrances industry .
Properties
Molecular Formula |
C11H24O4 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
acetic acid;nonane-1,3-diol |
InChI |
InChI=1S/C9H20O2.C2H4O2/c1-2-3-4-5-6-9(11)7-8-10;1-2(3)4/h9-11H,2-8H2,1H3;1H3,(H,3,4) |
InChI Key |
BHYIBCIGNQEGQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCO)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


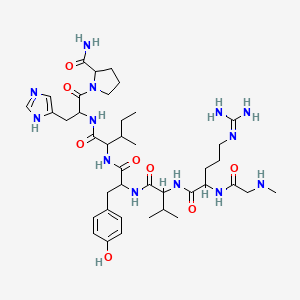

![6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol](/img/structure/B12326707.png)
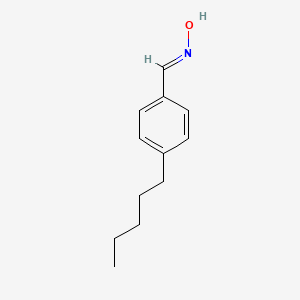
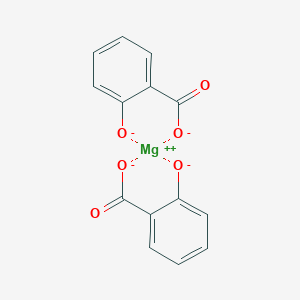
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide](/img/structure/B12326745.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326752.png)
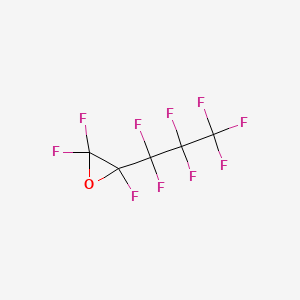
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxyethoxy)-9H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12326754.png)
![3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid](/img/structure/B12326755.png)
